High-Precision Bioanalysis and Pharmacology of rac Dobutamine-d4 Hydrochloride: A Comprehensive Technical Guide
High-Precision Bioanalysis and Pharmacology of rac Dobutamine-d4 Hydrochloride: A Comprehensive Technical Guide
Executive Summary
In the realm of quantitative pharmacology and clinical pharmacokinetics, analytical variability must be ruthlessly minimized. rac Dobutamine-d4 Hydrochloride (CAS: 1246815-74-6) serves as the gold standard Stable Isotope-Labeled Internal Standard (SIL-IS) for the bioanalysis of dobutamine, a critical
PART 1: Chemical Identity and Structural Dynamics
When evaluating drug metabolism and pharmacokinetics (DMPK), identifying the specific physicochemical properties of the internal standard is paramount. Dobutamine is a synthetic catecholamine synthesized as a racemic mixture of (+)- and (-)-enantiomers.
Physicochemical Specifications
-
Compound Name: rac Dobutamine-d4 Hydrochloride
-
Labeled CAS Number: 1246815-74-6[3]
-
Unlabeled CAS Number: 49745-95-1[4]
-
Molecular Formula: C18H20D4ClNO3[5]
-
Molecular Weight: 341.87 g/mol [5]
The Kinetic Isotope Effect (KIE) and Analytical Integrity
The "d4" designation indicates the substitution of four hydrogen atoms with deuterium on the ethylamine chain (ethyl-d4)[3]. The causality behind selecting this specific labeling site is grounded in chemical stability. If deuterium were placed on the labile hydroxyl groups of the catechol ring, it would rapidly exchange with protic solvents (like water or methanol) during chromatography, leading to isotope scrambling. By restricting the deuterium labels to the stable aliphatic carbon backbone, the compound maintains isotopic purity throughout rigorous biological sample extraction and ionization events, ensuring identical retention times to the unlabeled active pharmaceutical ingredient (API)[6].
PART 2: Pharmacological Mechanism of Action
Unlabeled dobutamine exerts its clinical utility primarily via the
Causality of -Adrenergic Signaling
-
Receptor Binding: The (+)-enantiomer acts as a potent
and agonist, while the (-)-enantiomer is primarily an agonist. The net physiological effect of the racemate is heavily biased toward -AR activation. -
Signal Transduction: Agonist binding induces a conformational shift, exchanging GDP for GTP on the Gs-protein
-subunit. -
Enzymatic Amplification: The active Gs
stimulates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP). -
Kinase Activation: cAMP activates Protein Kinase A (PKA), which phosphorylates voltage-gated L-type calcium channels and ryanodine receptors, massively increasing intracellular calcium (
) flux. This facilitates robust excitation-contraction coupling (positive inotropy).
Mechanism of action: Dobutamine-induced β1-adrenergic receptor signaling pathway.
PART 3: Bioanalytical Applications (LC-MS/MS Workflow)
In therapeutic drug monitoring and pharmacokinetic research, raw plasma concentrations of dobutamine are extremely low (often in the
Standardized Experimental Protocol: LC-MS/MS Bioanalysis
Below is the optimized methodology for quantifying dobutamine using rac Dobutamine-d4 Hydrochloride as the internal standard.
Step 1: Preparation of Internal Standard (SIL-IS) Working Solution
-
Weigh 1.0 mg of rac Dobutamine-d4 Hydrochloride (CAS: 1246815-74-6) and dissolve in 1.0 mL of 50:50 Methanol:Water (with 0.1% Formic Acid) to create a 1 mg/mL stock.
-
Dilute the stock serially in unspiked plasma matrix to yield a working SIL-IS solution of 50 ng/mL.
Step 2: Sample Extraction (Protein Precipitation - PPT)
-
Aliquot 100 µL of human plasma (containing unknown dobutamine concentrations) into a microcentrifuge tube.
-
Add 20 µL of the 50 ng/mL rac Dobutamine-d4 working solution.
-
Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to denature and precipitate plasma proteins.
-
Vortex intensely for 2 minutes. Centrifuge at 14,000 RPM for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a mass spectrometry autosampler vial.
Step 3: UHPLC Separation Parameters
-
Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes, flow rate at 0.4 mL/min.
Step 4: Mass Spectrometric Detection (MRM Mode)
-
Operate the Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode.
Bioanalytical workflow: LC-MS/MS quantification using rac Dobutamine-d4.
PART 4: Quantitative Data & Method Validation Parameters
Translating the mass-to-charge (
Table 1: Optimized MRM Mass Spectrometry Parameters
| Compound | Precursor Ion ( | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) | LLOQ Estimation |
| Dobutamine | 20 / 35 | 0.5 - 1.0 ng/mL | |||
| rac Dobutamine-d4 | 20 / 35 | N/A (Spiked at 50 ng/mL) |
Note: The primary quantifier transition for dobutamine is 302.2
Conclusion
The deployment of rac Dobutamine-d4 Hydrochloride (CAS: 1246815-74-6) is a non-negotiable standard in contemporary clinical bioanalysis. By perfectly mimicking the chromatographic retention and ESI ionization characteristics of endogenous dobutamine, it nullifies the impact of sample matrix suppression[2]. For the analytical scientist, this ensures that the data bridging the gap between
References
- Omsynth | rac Dobutamine-d4 Hydrochloride: CAS No.1246815-74-6 |
- MedChemExpress | (rac)-Dobutamine-d4 hydrochloride | Stable Isotope |
- LGC Standards | rac Dobutamine-d4 Hydrochloride |
- Pharmaffili
- PubMed / NIH | Forced Degradation Studies of Dobutamine and Isolation, Identification, and Characterization of Potential Degradation Impurity by Prepar
- ResolveMass Laboratories Inc.
- WuXi AppTec DMPK | Internal Standards in LC−MS Bioanalysis: Which, When, and How |
- International Journal of Pharmaceutical Sciences and Research | A Validated LCMS Method for the Analysis of Isoproterenol... Using Dobutamine as an Internal Standard |
- Oxford Academic | A Sensitive Dilute-and-Shoot Approach for the Simultaneous Screening of 71 Stimulants... in Human Urine by LC-MS |
Sources
- 1. Forced Degradation Studies of Dobutamine and Isolation, Identification, and Characterization of Potential Degradation Impurity by Preparative HPLC, LC-MS/MS. Development and Validation of Stability Indicative UPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. omsynth.com [omsynth.com]
- 4. rac Dobutamine-d4 Hydrochloride | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
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